An In-depth Technical Guide to the Chemical and Physical Properties of Butyl Oleate
An In-depth Technical Guide to the Chemical and Physical Properties of Butyl Oleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl oleate (B1233923) (C₂₂H₄₂O₂) is the ester formed from the condensation of oleic acid and n-butanol. It is a versatile oleochemical with a wide range of applications in the pharmaceutical, cosmetic, and industrial sectors. In drug development, it is of particular interest as a lipid excipient in various formulations and as a penetration enhancer for transdermal drug delivery systems. Its biocompatibility and ability to modify drug release profiles make it a valuable component in the formulation scientist's toolkit. This technical guide provides a comprehensive overview of the core chemical and physical properties of butyl oleate, detailed experimental protocols for its synthesis and analysis, and a discussion of its role in drug delivery.
Chemical and Physical Properties
The fundamental properties of butyl oleate are summarized in the tables below, providing a clear reference for formulation development and experimental design.
Table 1: General Chemical Properties of Butyl Oleate
| Property | Value | Reference(s) |
| IUPAC Name | butyl (Z)-octadec-9-enoate | |
| Synonyms | Butyl cis-9-octadecenoate, Oleic acid butyl ester | |
| CAS Number | 142-77-8 | |
| Molecular Formula | C₂₂H₄₂O₂ | |
| Molecular Weight | 338.57 g/mol |
Table 2: Physical Properties of Butyl Oleate
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow oily liquid | |
| Odor | Mild, fatty | |
| Density | 0.868 - 0.88 g/mL at 25 °C | |
| Boiling Point | 227-228 °C at 13 mmHg; 414.9 °C at 760 mmHg | |
| Melting Point | -27 °C to -55 °C | |
| Flash Point | 180 °C (closed cup) | |
| Solubility | Insoluble in water; Soluble in alcohol, ether, chloroform, and mineral oil. | |
| Refractive Index | ~1.4480 |
Table 3: Safety Information for Butyl Oleate
| Hazard Statement | GHS Classification | Precautionary Statement | Reference(s) |
| H315: Causes skin irritation | Skin Irritation (Category 2) | P264, P280, P302+P352, P332+P313, P362+P364 | |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | P264, P280, P305+P351+P338, P337+P313 | |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of butyl oleate are crucial for researchers. The following sections provide step-by-step protocols for common laboratory procedures.
Protocol 1: Synthesis of Butyl Oleate via Fischer Esterification
This protocol describes the acid-catalyzed esterification of oleic acid with n-butanol.
Materials:
-
Oleic acid
-
n-Butanol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (B28343) (for azeotropic removal of water, optional)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine oleic acid and an excess of n-butanol (typically a 1:3 to 1:5 molar ratio of acid to alcohol).
-
Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% by weight of the oleic acid).
-
If using azeotropic removal of water, add toluene to the reaction mixture and attach a Dean-Stark trap.
-
Heat the mixture to reflux with constant stirring. The reaction temperature will depend on the boiling point of the alcohol and toluene if used.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected in the Dean-Stark trap. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the excess n-butanol and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude butyl oleate can be further purified by vacuum distillation.
Protocol 2: Enzymatic Synthesis of Butyl Oleate using Immobilized Lipase (B570770)
This protocol provides a greener alternative to acid catalysis, utilizing an immobilized lipase.
Materials:
-
Oleic acid
-
n-Butanol
-
Immobilized lipase (e.g., Novozym 435, Lipozyme RM IM)
-
n-Heptane or other suitable organic solvent (optional, for solvent-based systems)
-
Molecular sieves (to remove water)
-
Shaking incubator or stirred-tank reactor
-
Filtration setup
Procedure:
-
In a reaction vessel, dissolve oleic acid and n-butanol in the chosen organic solvent (if applicable). A typical molar ratio is 1:1 to 1:3 (acid to alcohol).
-
Add the immobilized lipase to the reaction mixture. The enzyme loading is typically 1-10% by weight of the substrates.
-
Add activated molecular sieves to the mixture to adsorb the water produced during the reaction, which can inhibit the enzyme.
-
Incubate the reaction mixture at a controlled temperature (typically 30-60 °C) with constant agitation (e.g., 200 rpm in a shaking incubator).
-
Monitor the reaction progress over time by taking samples and analyzing the conversion of oleic acid using titration or gas chromatography.
-
Once the desired conversion is achieved (typically within 24-72 hours), stop the reaction by filtering off the immobilized enzyme.
-
The enzyme can be washed with a solvent and reused for subsequent batches.
-
The product-containing filtrate can be purified by removing the solvent under reduced pressure.
Protocol 3: Analysis of Butyl Oleate by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of butyl oleate to determine its purity and identify any byproducts.
Materials:
-
Butyl oleate sample
-
Internal standard (e.g., methyl heptadecanoate)
-
Hexane (B92381) or other suitable solvent for dilution
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for fatty acid methyl ester analysis (e.g., HP-5MS, DB-WAX)
Procedure:
-
Sample Preparation: Prepare a stock solution of the internal standard in hexane. Accurately weigh a small amount of the butyl oleate sample and dissolve it in a known volume of hexane containing the internal standard.
-
GC-MS Instrument Setup:
-
Injector: Set the injector temperature to 250-280 °C. Use a split or splitless injection mode depending on the sample concentration.
-
Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250-300 °C) at a rate of 5-10 °C/min.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Set the mass scan range from m/z 40 to 500.
-
-
Injection and Analysis: Inject a small volume (typically 1 µL) of the prepared sample into the GC-MS.
-
Data Analysis: Identify the butyl oleate peak based on its retention time and mass spectrum. The mass spectrum of butyl oleate will show a characteristic fragmentation pattern, including the molecular ion peak (m/z 338.6) and other fragment ions. Quantify the purity of butyl oleate by comparing its peak area to that of the internal standard.
Role in Drug Development and Experimental Workflows
Butyl oleate serves as a critical excipient in pharmaceutical formulations, primarily by enhancing drug solubility and permeability.
Mechanism as a Penetration Enhancer
In transdermal drug delivery, butyl oleate acts as a chemical penetration enhancer. Its lipophilic nature allows it to partition into the stratum corneum, the outermost layer of the skin. Here, it disrupts the highly organized lipid bilayer structure, increasing its fluidity. This disruption creates pathways for drug molecules to more easily permeate through the skin barrier and reach the systemic circulation.
Workflow for Evaluating Butyl Oleate as a Drug Excipient
The following workflow outlines the key steps in assessing the suitability of butyl oleate as an excipient for a new drug formulation.
Conclusion
Butyl oleate is a well-characterized fatty acid ester with a favorable safety profile and versatile applications in drug development. Its physical and chemical properties make it an excellent candidate for use as a solvent, emollient, and, most notably, a penetration enhancer in topical and transdermal formulations. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, analyze, and effectively utilize butyl oleate in their formulation and drug delivery research. As the demand for advanced and efficient drug delivery systems grows, the role of functional excipients like butyl oleate will continue to be of significant importance.
